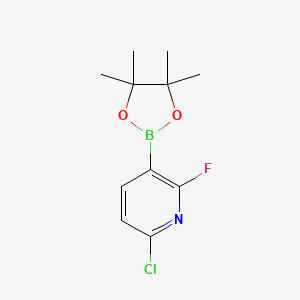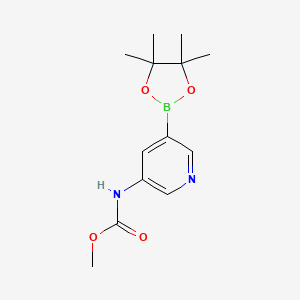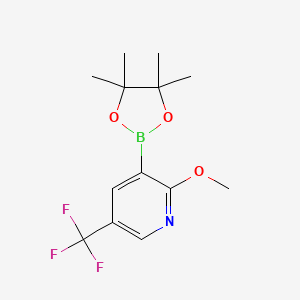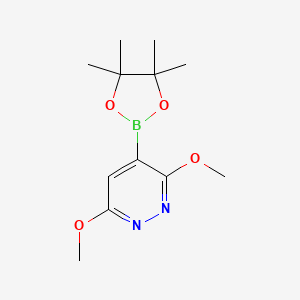
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester (2AP3BPE) is a versatile organic compound that has been used in a variety of scientific research applications. It is a boronic ester of 2-amino-5-(trifluoromethyl)pyridine-3-boronic acid (2AP3BA), and is an important reagent for the synthesis of heterocyclic compounds and other organic molecules. 2AP3BPE has been used for a variety of purposes, including the synthesis of pharmaceuticals, the synthesis of natural products, and the study of the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds and other organic molecules. It has also been used in the synthesis of pharmaceuticals, natural products, and the study of the mechanism of action of drugs. In addition, this compound has been used in the synthesis of fluorescent molecules and for the preparation of organic semiconductors.
Wirkmechanismus
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester is an important reagent for the synthesis of heterocyclic compounds and other organic molecules. It is a boronic ester of 2-amino-5-(trifluoromethyl)pyridine-3-boronic acid (2AP3BA), and its mechanism of action is based on the formation of a covalent bond between the boronic acid and the pinacol ester. The boronic acid group of this compound acts as a nucleophile, and the pinacol ester acts as an electrophile. The reaction is catalyzed by a base, such as sodium hydride, or by a Lewis acid, such as zinc chloride.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. This compound has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile organic compound that can be used in a variety of scientific research applications. It is also relatively easy to synthesize and can be synthesized in a few steps. However, there are some limitations to its use in lab experiments. It is a relatively expensive reagent and is not as widely available as some other reagents. In addition, it is sensitive to air and light and must be stored properly.
Zukünftige Richtungen
2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester has a wide range of potential future directions. It has been studied for its potential use in the synthesis of pharmaceuticals and natural products. In addition, it could be studied for its potential use in the synthesis of fluorescent molecules and for the preparation of organic semiconductors. It could also be studied for its potential use in the development of new drugs, as well as for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease. Finally, it could be studied for its potential use in the development of new diagnostic tools.
Synthesemethoden
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester is a straightforward process that can be completed in a few steps. The first step is to synthesize the boronic acid precursor, 2AP3BA. This can be accomplished using a reaction of 4-bromo-2-trifluoromethylpyridine with a boronic acid in the presence of a base. The boronic acid is then reacted with pinacol ester to yield this compound. This reaction can be catalyzed with a base, such as sodium hydride, or with a Lewis acid, such as zinc chloride. The reaction is complete when the desired product is obtained.
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(14,15)16)6-18-9(8)17/h5-6H,1-4H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHPUDFZBGBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



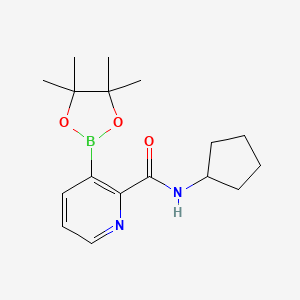
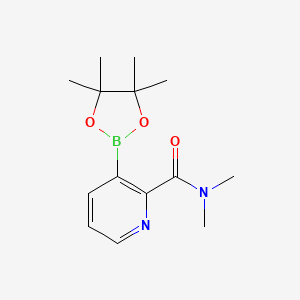

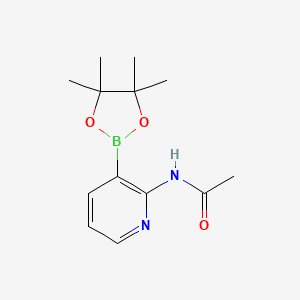
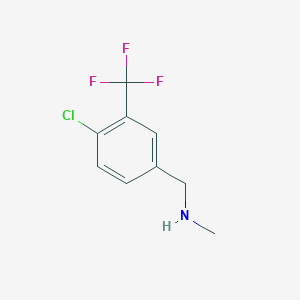
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)

